D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-: is a complex organic compound consisting of 36 hydrogen atoms, 28 carbon atoms, 6 nitrogen atoms, and 6 oxygen atoms . This compound is notable for its intricate structure, which includes multiple aromatic bonds, amide groups, and a combination of primary, secondary, and tertiary amides .
Preparation Methods
The synthesis of D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The process includes:
Peptide Bond Formation: This is achieved through coupling reactions using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: Removal of protecting groups under acidic or basic conditions.
Purification: Techniques such as HPLC (High-Performance Liquid Chromatography) are used to purify the final product.
Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex sequences and high yields.
Chemical Reactions Analysis
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or aromatic sites.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- include other peptides and peptide analogs. These compounds share structural similarities but may differ in their specific amino acid sequences or functional groups. Examples include:
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-: analogs with different amino acid substitutions.
Peptide-based drugs: with similar therapeutic applications.
The uniqueness of D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- lies in its specific sequence and the resulting biological activity, which can be distinct from other similar compounds.
Properties
CAS No. |
70138-74-8 |
---|---|
Molecular Formula |
C28H36N6O6 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H36N6O6/c1-17(32-27(39)21(29)14-19-9-11-20(35)12-10-19)26(38)31-16-24(36)33-22(15-18-6-3-2-4-7-18)28(40)34-13-5-8-23(34)25(30)37/h2-4,6-7,9-12,17,21-23,35H,5,8,13-16,29H2,1H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)/t17-,21+,22+,23-/m1/s1 |
InChI Key |
BQJQFGPUBRBUBW-LMDOGRNLSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.